molecular formula C11H17FN5O12P3 B12809967 1-(4-Azido-2-fluoro-3-methoxycyclopentyl)thymine-triphosphate CAS No. 127753-53-1

1-(4-Azido-2-fluoro-3-methoxycyclopentyl)thymine-triphosphate

Cat. No.: B12809967
CAS No.: 127753-53-1
M. Wt: 523.20 g/mol
InChI Key: CMHHWJSQNNZORY-XGEHTFHBSA-N
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Description

1-(4-Azido-2-fluoro-3-methoxycyclopentyl)thymine-triphosphate is a synthetic nucleoside analog Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA

Preparation Methods

The synthesis of 1-(4-Azido-2-fluoro-3-methoxycyclopentyl)thymine-triphosphate involves several steps:

Industrial production methods would involve scaling up these reactions, optimizing yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

1-(4-Azido-2-fluoro-3-methoxycyclopentyl)thymine-triphosphate undergoes various chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted nucleoside analogs and their derivatives.

Comparison with Similar Compounds

1-(4-Azido-2-fluoro-3-methoxycyclopentyl)thymine-triphosphate can be compared with other nucleoside analogs:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biochemical properties and potential therapeutic applications.

Properties

CAS No.

127753-53-1

Molecular Formula

C11H17FN5O12P3

Molecular Weight

523.20 g/mol

IUPAC Name

[[(1S,2S,3S,5S)-5-azido-2-fluoro-3-(5-methyl-2,4-dioxopyrimidin-1-yl)cyclopentyl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H17FN5O12P3/c1-5-3-17(11(19)14-10(5)18)8-2-7(15-16-13)6(9(8)12)4-27-31(23,24)29-32(25,26)28-30(20,21)22/h3,6-9H,2,4H2,1H3,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22)/t6-,7+,8+,9+/m1/s1

InChI Key

CMHHWJSQNNZORY-XGEHTFHBSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H]([C@@H]2F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(C2F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]

Origin of Product

United States

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